molecular formula C26H33Cl2N3 B7823105 Double green CAS No. 54327-10-5

Double green

Cat. No.: B7823105
CAS No.: 54327-10-5
M. Wt: 458.5 g/mol
InChI Key: DWCZIOOZPIDHAB-UHFFFAOYSA-L
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Description

“Double green” is a term that refers to a compound known for its vibrant green color, often used in various industrial and scientific applications. This compound is characterized by its unique chemical structure, which allows it to absorb and reflect light in a way that produces a distinct green hue. The study of such compounds is crucial in fields like chemistry, biology, and materials science, where understanding their properties can lead to innovative applications.

Scientific Research Applications

“Double green” has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Double green” typically involves the use of organic and inorganic precursors under controlled conditions. One common method includes the reaction of specific aromatic compounds with metal salts in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process often involves multiple steps, including the initial synthesis, purification, and crystallization of the compound. Advanced techniques like green chemistry principles are employed to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

“Double green” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield green oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism by which “Double green” exerts its effects involves its interaction with light and other molecules. The compound’s unique structure allows it to absorb specific wavelengths of light, leading to its characteristic green color. At the molecular level, “this compound” can interact with various biological targets, including proteins and nucleic acids, through processes like binding and catalysis. These interactions are mediated by the compound’s functional groups and overall chemical structure .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “Double green” include other green dyes and pigments, such as chlorophyll and malachite green. These compounds share similar color properties but differ in their chemical structures and specific applications.

Uniqueness

What sets “this compound” apart from other similar compounds is its unique combination of stability, color intensity, and versatility in various applications. Unlike some other green compounds, “this compound” can be synthesized and modified to suit specific needs, making it a valuable tool in both research and industry .

Conclusion

“this compound” is a versatile and valuable compound with a wide range of applications in science and industry. Its unique properties and ability to undergo various chemical reactions make it an important subject of study in fields like chemistry, biology, and materials science. Understanding its preparation methods, reactions, and mechanisms of action can lead to new and innovative uses for this remarkable compound.

Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCZIOOZPIDHAB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889419
Record name Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2)
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Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green powder; [Mallinckrodt Baker MSDS]
Record name Methyl green
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CAS No.

82-94-0, 54327-10-5
Record name Methyl green
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Record name Methyl Green
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Record name Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2)
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Record name Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2)
Source EPA DSSTox
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Record name 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride
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Record name METHYL GREEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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